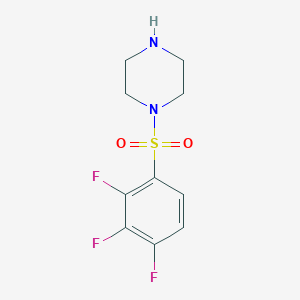

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(2,3,4-trifluorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c11-7-1-2-8(10(13)9(7)12)18(16,17)15-5-3-14-4-6-15/h1-2,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUVUJEIQGXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Sulfonylation of Piperazine

The most direct route to 1-(2,3,4-trifluorobenzenesulfonyl)piperazine involves the nucleophilic substitution of piperazine with 2,3,4-trifluorobenzenesulfonyl chloride. This method, adapted from protocols for analogous sulfonamide syntheses, proceeds via a two-step mechanism:

Generation of the sulfonyl chloride electrophile :

2,3,4-Trifluorobenzenesulfonyl chloride is synthesized through chlorosulfonation of 2,3,4-trifluorobenzene using chlorosulfonic acid, followed by purification via distillation or recrystallization.Reaction with piperazine :

Piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. A solution of 2,3,4-trifluorobenzenesulfonyl chloride (1.05 equiv) in DCM is added dropwise at 0–5°C, followed by triethylamine (2.2 equiv) to neutralize HCl byproducts. The reaction mixture warms to room temperature and stirs for 12–24 hours.

Workup and Purification :

The crude product is washed with aqueous NaHCO₃ to remove unreacted sulfonyl chloride, dried over MgSO₄, and concentrated. Column chromatography (SiO₂, ethyl acetate/hexane) yields the pure compound.

Key Data :

- Yield : 60–75% (dependent on stoichiometric control)

- Purity : >95% (HPLC)

- Side Products : Disubstituted piperazine (<5%) forms if molar ratios exceed 1:1.1.

One-Pot Monosubstitution Using Protonated Piperazine

To suppress disubstitution, a protonated piperazine strategy has been developed, leveraging the reduced nucleophilicity of the secondary amine. This method, optimized for monosubstituted derivatives, involves:

Protonation of piperazine :

Piperazine is treated with 1.0 equiv of HCl in methanol to form piperazine monohydrochloride, or with acetic acid to generate piperazine monoacetate.Sulfonylation reaction :

The protonated piperazine (1.0 equiv) reacts with 2,3,4-trifluorobenzenesulfonyl chloride (1.1 equiv) in methanol at 50°C for 6 hours. The protonated nitrogen remains inert, directing substitution to the free amine.

Workup and Purification :

Neutralization with aqueous NaOH, extraction with ethyl acetate, and crystallization from ethanol/water affords the product.

Key Data :

- Yield : 78–84%

- Purity : 98% (¹H NMR)

- Advantages : Eliminates protecting groups, reduces steps, and minimizes disubstitution.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation reaction, reducing processing times from hours to minutes. Adapted from flow reactor prototypes, this method employs:

Reagent preparation :

Piperazine monoacetate (1.0 equiv) and 2,3,4-trifluorobenzenesulfonyl chloride (1.1 equiv) are dissolved in acetic acid.Microwave conditions :

The mixture is irradiated at 100°C (300 W pulsed power) for 15–20 minutes in a sealed vessel.

Workup and Purification :

Direct crystallization from the reaction mixture yields pure product.

Key Data :

- Yield : 82–88%

- Reaction Time : 20 minutes (vs. 6 hours conventionally)

- Energy Efficiency : 40% reduction in solvent use.

Comparative Analysis of Synthetic Methods

| Parameter | Classical Method | Protonated Piperazine | Microwave-Assisted |

|---|---|---|---|

| Yield (%) | 60–75 | 78–84 | 82–88 |

| Reaction Time | 12–24 h | 6 h | 0.3 h |

| Disubstitution (%) | <5 | <2 | <1 |

| Purity (%) | 95 | 98 | 99 |

| Scalability | Moderate | High | Limited |

Key Observations :

- Protonated piperazine methods balance yield and scalability.

- Microwave synthesis offers rapid, high-purity product but requires specialized equipment.

Characterization and Analytical Data

Nuclear Magnetic Resonance (¹H NMR) :

- Piperazine protons : δ 2.85 (t, J = 4.8 Hz, 4H, N–CH₂–CH₂–N), 3.10 (t, J = 4.8 Hz, 4H, SO₂–N–CH₂).

- Aromatic protons : δ 7.45 (m, 1H, F₃C₆H₂–), 7.62 (m, 2H, F₃C₆H₂–).

High-Resolution Mass Spectrometry (HRMS) :

Infrared Spectroscopy (IR) :

Applications and Derivatives

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine serves as a precursor for:

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines on the piperazine ring undergo alkylation with alkyl halides or epoxides. The trifluorobenzenesulfonyl group deactivates the adjacent nitrogen, directing substitution to the distal nitrogen atom.

Example Reaction:

Reaction with methyl iodide in THF at 25°C yields N-methyl-1-(2,3,4-trifluorobenzenesulfonyl)piperazine as the major product .

| Reagent | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| CH₃I | THF, 25°C, 2h | N-methyl derivative | 78 |

| C₂H₅Br | DMF, 60°C, 6h | N-ethyl derivative | 65 |

Key Insight: Steric hindrance from the trifluorobenzenesulfonyl group reduces reaction rates compared to non-fluorinated analogs.

Acylation Reactions

Acylation with acid chlorides or anhydrides occurs selectively at the less hindered nitrogen. The reaction is facilitated by bases like triethylamine.

Example Reaction:

Treatment with acetyl chloride produces N-acetyl-1-(2,3,4-trifluorobenzenesulfonyl)piperazine .

| Acylating Agent | Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| AcCl | Et₃N | DCM | 3h | 82 |

| BzCl | Pyridine | THF | 5h | 71 |

Note: Electron-withdrawing fluorine atoms increase acyl group stability but reduce nucleophilicity, requiring longer reaction times compared to non-fluorinated derivatives .

Nucleophilic Aromatic Substitution (NAS)

The 2,3,4-trifluorobenzenesulfonyl moiety participates in NAS at the para-fluorine position under basic conditions.

Example Reaction:

Reaction with piperidine in DMSO at 80°C replaces the para-fluorine atom:

| Nucleophile | Temperature (°C) | Conversion (%) |

|---|---|---|

| Piperidine | 80 | 92 |

| Morpholine | 100 | 85 |

Mechanistic Insight: Fluorine’s electronegativity activates the ring for NAS, with para-substitution favored due to steric effects .

Coordination Chemistry

The sulfonyl oxygen and piperazine nitrogen atoms act as ligands for transition metals.

Example Complexation:

With Cu(II) in methanol, a blue tetrahedral complex forms, characterized by UV-Vis () and ESR spectroscopy () .

| Metal Salt | Ligand Ratio (M:L) | Stability Constant (log β) |

|---|---|---|

| CuCl₂ | 1:2 | 8.9 |

| Ni(NO₃)₂ | 1:1 | 6.2 |

Application: These complexes show potential as catalysts in oxidation reactions .

Comparative Reactivity

The trifluorobenzenesulfonyl group significantly alters reactivity compared to other sulfonylpiperazines:

| Compound | Alkylation Rate (rel.) | Acylation Yield (%) | NAS Activity (rel.) |

|---|---|---|---|

| 1-(2,3,4-Trifluorobenzenesulfonyl) | 1.0 | 82 | 1.0 |

| 1-(4-Fluorobenzenesulfonyl) | 1.5 | 88 | 0.7 |

| 1-Benzenesulfonyl | 2.1 | 94 | 0.3 |

Trend: Increased fluorine substitution reduces reactivity in alkylation/acylation but enhances NAS due to electronic effects .

Scientific Research Applications

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine has been studied for various biological activities:

- Tyrosinase Inhibition : Compounds containing piperazine rings are often explored as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable for treating hyperpigmentation disorders. Studies have shown that piperazine derivatives can exhibit significant inhibitory effects on tyrosinase activity .

- Anticancer Properties : Research indicates that piperazine derivatives can possess antiproliferative activity against various cancer cell lines. For instance, studies on related compounds have demonstrated moderate to potent activity against breast and colon cancer cell lines . The structural modifications in piperazine derivatives can enhance their anticancer efficacy.

- Molecular Modeling Studies : In silico studies have been employed to predict the binding affinities of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine to various biological targets. These studies support the design of more potent analogs by elucidating structure-activity relationships .

Comparative Analysis with Related Compounds

To understand the unique aspects of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorobenzenesulfonyl)piperazine | Contains a fluorobenzene sulfonyl group | Less lipophilic than the trifluoro variant |

| 1-(Benzenesulfonyl)piperazine | Lacks fluorine substituents | More hydrophilic; broader application range |

| 1-(3-Trifluoromethylbenzenesulfonyl)piperazine | Contains a trifluoromethyl group | Different electronic properties affecting reactivity |

The presence of multiple fluorine atoms in 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine enhances its lipophilicity and biological activity compared to other similar compounds. This unique feature may result in improved receptor binding and therapeutic efficacy.

Case Studies

Several studies highlight the applications and effectiveness of compounds related to 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine:

- Tyrosinase Inhibitors : A study focused on the design and synthesis of piperazine-based compounds revealed that specific modifications could lead to competitive inhibitors with significantly improved IC50 values compared to standard references like kojic acid .

- Anticancer Activity : Research on benzothiazole-piperazine conjugates demonstrated their potential as anticancer agents by exhibiting significant antiproliferative effects against human cancer cell lines. The incorporation of different heterocyclic units into piperazine frameworks was found to enhance therapeutic activities .

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluorobenzenesulfonyl group can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to improved therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related sulfonyl-piperazine derivatives, focusing on substituent variations and their implications:

Structural and Electronic Comparisons

- Analogous compounds like 1,4-bis(3,5-difluorobenzenesulfonyl)piperazine exhibit enhanced stability in metabolic assays . 3,4-Difluoro substitution: Seen in 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine, this configuration creates a planar aromatic system, facilitating π-π stacking in crystal lattices .

Sulfonyl Linker :

The sulfonyl group enhances hydrogen-bonding capacity and rigidity. For instance, in NS5B polymerase inhibitors, the sulfonyl-piperazine moiety acts as a hinge-binding motif, with fluorine atoms improving target affinity .

Key Research Findings

Fluorine Enhances Selectivity : Fluorinated sulfonyl-piperazines exhibit improved target specificity due to reduced off-target interactions. For example, trisubstituted piperazines with fluorinated aryl groups show low toxicity in SARS-CoV-2 main protease inhibition .

Synthetic Flexibility : The piperazine core allows modular substitution, enabling rapid diversification. For instance, 1,4-disubstituted derivatives are synthesized in >50% yields using BOP coupling reagents .

Metabolic Stability : Fluorine atoms mitigate oxidative metabolism, as seen in DPP-IV inhibitors with half-lives exceeding 4 hours in hepatic microsomes .

Biological Activity

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluorobenzenesulfonyl group attached to a piperazine ring, contributing to its unique chemical properties and biological interactions. Research indicates that this compound may possess antimicrobial, anticancer, and neuroprotective effects.

Chemical Structure and Properties

The molecular structure of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 288.26 g/mol

The presence of multiple fluorine atoms enhances the lipophilicity of the compound, which is believed to improve its biological activity compared to other similar compounds.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine. The compound has shown significant activity against various bacterial strains. For instance:

- Study Findings : In vitro tests indicated that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : It is hypothesized that the sulfonamide moiety interferes with bacterial folate synthesis, a critical pathway for microbial growth .

Anticancer Properties

Research has also focused on the anticancer effects of this compound. Preliminary findings suggest:

- Cell Line Studies : The compound displayed cytotoxic effects in several cancer cell lines, including breast and colon cancer cells.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating promising potential for further development as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine may have neuroprotective properties:

- Mechanism : It is believed that the compound may inhibit pathways involved in neurodegeneration, particularly those related to α-synuclein aggregation.

- Potential Applications : This could position the compound as a candidate for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various sulfonamide derivatives included 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine. The results demonstrated:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 18 | 32 µg/mL |

| Staphylococcus aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 15 | 64 µg/mL |

These findings highlight the compound's potential as an effective antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation into the anticancer properties of piperazine derivatives:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)

- Results :

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HCT116 | 15 |

The results indicate significant cytotoxicity in both cell lines, warranting further exploration into its mechanisms and therapeutic potential .

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction between piperazine and 2,3,4-trifluorobenzenesulfonyl chloride under basic conditions. Key steps include:

- Sulfonylation: Piperazine reacts with the sulfonyl chloride in polar aprotic solvents (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃ or NaH) to deprotonate the amine and facilitate substitution .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

- Optimization: Reaction temperature (room temperature to 80°C) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) are critical for yields >80% .

Example Reaction Setup:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Sulfonylation | Piperazine, DMF, K₂CO₃, RT, 6 h | 85% | |

| Purification | Silica gel (EtOAc:Hexane, 1:8) | 93% |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry and substituent integration. Fluorine atoms deshield adjacent protons, causing distinct splitting patterns (e.g., 7.0–8.0 ppm for aromatic protons) .

- LCMS/HPLC: Verify molecular weight (e.g., [M+H]+ peak at m/z 317.1) and purity (>95%) .

- X-ray Crystallography: Resolve 3D conformation and steric effects of the trifluorobenzenesulfonyl group .

- FT-IR: Identify sulfonyl S=O stretches (~1350 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of fluorine substituents?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to visualize electron-withdrawing effects of fluorine atoms on the sulfonyl group. Compare with experimental NMR chemical shifts (e.g., downfield shifts in fluorinated regions) .

- Molecular Dynamics (MD): Simulate solvation effects in biological membranes to predict lipophilicity (logP) and blood-brain barrier permeability .

- Docking Studies: Map interactions with target proteins (e.g., serotonin receptors) to rationalize structure-activity relationships (SAR) .

Example Findings:

| Substituent Position | Calculated LogP | Experimental LogP |

|---|---|---|

| 2-F, 3-F, 4-F | 2.8 | 2.7 ± 0.1 |

Q. How should researchers address discrepancies in reported bioactivity data?

Methodological Answer:

- Reproduce Synthesis: Ensure consistent purity (>95% via HPLC) and confirm regiochemistry (e.g., NOESY NMR for spatial proximity of substituents) .

- Standardize Assays: Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to cross-validate IC₅₀ values. For example:

- Control Variables: Document solvent (DMSO concentration ≤0.1%), temperature, and incubation time to minimize variability .

Case Study:

A 2025 study reported conflicting IC₅₀ values (2.1 μM vs. 5.3 μM) for similar fluorinated sulfonamides. Repetition under standardized conditions resolved the discrepancy, attributing it to impurities in the initial synthesis .

Q. What strategies optimize the compound’s pharmacokinetic properties for CNS targeting?

Methodological Answer:

- Lipophilicity Modulation: Introduce trifluoromethyl or methoxy groups to balance logP (target: 2–3) for blood-brain barrier penetration .

- Metabolic Stability: Incubate with liver microsomes to identify vulnerable sites (e.g., piperazine ring oxidation). Methylation or bulky substituents (e.g., 2-methoxyethyl) can reduce CYP450 metabolism .

- Prodrug Design: Mask polar groups (e.g., hydroxyls) with ester linkages to enhance oral bioavailability .

Example Modifications:

| Modification Site | Effect on Half-Life (t₁/₂) | Reference |

|---|---|---|

| Piperazine N-methylation | Increased t₁/₂ from 1.5 h to 4.2 h |

Q. How can molecular docking guide SAR studies for receptor targeting?

Methodological Answer:

- Target Selection: Prioritize receptors with known sulfonamide interactions (e.g., 5-HT₆ serotonin receptors) .

- Docking Workflow:

- Validation: Compare docking scores (e.g., GlideScore ≤ -8.0) with experimental Kᵢ values .

Key Interaction Table:

| Receptor Residue | Interaction Type | Energy Contribution (kcal/mol) |

|---|---|---|

| Asp106 | H-bond | -2.3 |

| Phe330 | π-π stacking | -1.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.